molecular formula C11H16N2O B13344848 1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol

1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B13344848
M. Wt: 192.26 g/mol
InChI Key: BMFPDVGNIFWMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol is a cyclopentanol derivative featuring a 4-imino-1,4-dihydropyridine substituent. This compound combines a rigid cyclopentanol backbone with a nitrogen-rich heterocyclic moiety, making it structurally distinct from simpler alcohols or pyridine derivatives. Its synthesis typically involves nucleophilic substitution or condensation reactions, though detailed synthetic pathways remain underreported in publicly available literature.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[(4-iminopyridin-1-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C11H16N2O/c12-10-3-7-13(8-4-10)9-11(14)5-1-2-6-11/h3-4,7-8,12,14H,1-2,5-6,9H2

InChI Key

BMFPDVGNIFWMNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN2C=CC(=N)C=C2)O

Origin of Product

United States

Biological Activity

The compound 1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol is a derivative of the 1,4-dihydropyridine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H14N2O
  • Molecular Weight: 178.24 g/mol
  • IUPAC Name: this compound

Structural Features

The compound features a cyclopentanol moiety linked to a 4-imino substituted dihydropyridine. This structural configuration is crucial for its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Research has shown that compounds derived from 1,4-dihydropyridines exhibit significant antimicrobial properties. A study evaluated a series of synthesized 1,4-dihydropyridine derivatives for their antitubercular activity against Mycobacterium tuberculosis. Among these compounds, some demonstrated minimum inhibitory concentrations (MIC) as low as 0.02 μg/mL, indicating potent activity compared to standard drugs like isoniazid .

Antioxidant Properties

The antioxidant potential of this compound has been investigated in various studies. The presence of the dihydropyridine structure contributes to its ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Case Study 1: Antitubercular Activity

A series of novel derivatives were synthesized and evaluated for their antitubercular properties. Compounds with specific substitutions on the dihydropyridine ring showed enhanced activity against Mycobacterium tuberculosis. These findings suggest that modifications in the chemical structure can lead to improved efficacy against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various 1,4-dihydropyridine derivatives, including our compound of interest. The analysis highlighted that the positioning of functional groups significantly influences biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against cancer cell lines .

Table 1: Biological Activities of Selected Dihydropyridine Derivatives

Compound NameActivity TypeMIC (μg/mL)Reference
1-[4-(Aminomethyl)-1,4-dihydropyridin]cyclopentanolAntitubercular0.02
1-(3-Chlorophenyl)-4-(pyridinyl)-dihydropyridineAntioxidantN/A
2-Methyl-3-(phenyl)-dihydropyridineAnticancerN/A

Table 2: Structure-Activity Relationship Insights

Substitution PositionActivity EnhancementObservations
C-3 (Electron-withdrawing)Increased cytotoxicityEnhanced interaction with target enzymes
C-5 (Hydroxyl group)Improved solubilityFacilitated cellular uptake

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metconazole (5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol)

Metconazole, a triazole-containing cyclopentanol derivative, shares a structural scaffold with the target compound but differs in key substituents (Table 1).

Property 1-[(4-Imino...cyclopentan-1-ol] Metconazole
Core structure Cyclopentanol Cyclopentanol
Substituent 4-Imino-1,4-dihydropyridinyl 1,2,4-Triazole + 4-Chlorophenyl
Molecular weight (g/mol) ~265 (estimated) 331.8 (CAS No. 125116–23–6)
Reported applications Limited (research use) Agricultural fungicide
  • Functional differences: The imino-dihydropyridinyl group in the target compound may confer unique electronic properties compared to Metconazole’s triazole and chlorophenyl groups. Triazoles are known for antifungal activity via cytochrome P450 inhibition , whereas imino-dihydropyridines are less studied but could exhibit redox-mediated interactions. The chlorophenyl group in Metconazole enhances lipophilicity, improving membrane penetration in agricultural applications . In contrast, the target compound’s imino group may favor solubility in polar solvents.

Other Cyclopentanol Derivatives

  • Cyclopentanol itself: Lacks functionalization, limiting its utility beyond solvent applications.
  • 1-Aminocyclopentanol: The amino group enables coordination chemistry but lacks the heteroaromatic complexity of the target compound.

Research Findings and Data Gaps

  • Structural insights: Crystallographic data for 1-[(4-Imino...)cyclopentan-1-ol are absent in public databases. SHELX-based refinements (widely used for small-molecule structures ) could clarify bond angles and conformational stability.
  • In contrast, Metconazole’s efficacy against fungal pathogens is well-documented .
  • Stability: The imino group’s propensity for tautomerization or oxidation may limit shelf-life compared to triazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.